N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}methanesulfonamide
Overview
Description
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}methanesulfonamide is a complex organic compound characterized by the presence of a thiazole ring, a nitrophenyl group, and sulfonamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}methanesulfonamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl group and the sulfonamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a wide range of sulfonamide derivatives with varying functional groups.
Scientific Research Applications
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects aims to develop new drugs with improved efficacy and safety profiles.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}methanesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular processes. The pathways involved can vary depending on the specific application, but often include inhibition of enzyme activity or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-pyridinecarboxamide
- **N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-(2-phenylethyl)benzamide
- **4-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzenesulfonamide
Uniqueness
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O6S3/c1-21(16,17)12-10-11-6-9(20-10)22(18,19)8-4-2-7(3-5-8)13(14)15/h2-6H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHYEUQFPKNYST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(S1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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